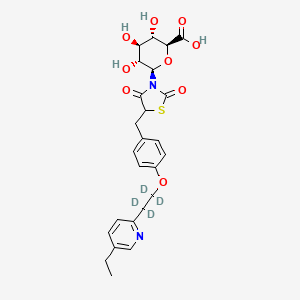
PioglitazoneN-beta-D-glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PioglitazoneN- is a synthetic compound belonging to the thiazolidinedione class, primarily used as an anti-diabetic medication. It is known for its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus. PioglitazoneN- works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PioglitazoneN- involves several steps, starting from the preparation of the thiazolidinedione ring. The key steps include:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring is synthesized by reacting chloroacetic acid with thiourea under basic conditions to form 2-thioxo-4-thiazolidinone.
Alkylation: The thiazolidinedione ring is then alkylated using an appropriate alkylating agent to introduce the desired substituents.
Coupling Reaction: The alkylated thiazolidinedione is coupled with a substituted benzyl halide in the presence of a base to form the final product, PioglitazoneN-.
Industrial Production Methods
Industrial production of PioglitazoneN- follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Synthesis: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and filtration to obtain high-purity PioglitazoneN-.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use
Análisis De Reacciones Químicas
Types of Reactions
PioglitazoneN- undergoes various chemical reactions, including:
Oxidation: PioglitazoneN- can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert PioglitazoneN- to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of PioglitazoneN- .
Aplicaciones Científicas De Investigación
PioglitazoneN- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
PioglitazoneN- exerts its effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, promotes glucose uptake in adipose tissue, skeletal muscle, and liver, and reduces hepatic glucose production. This leads to improved glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: A thiazolidinedione used in research but not marketed as a drug.
Uniqueness
PioglitazoneN- is unique due to its favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of adverse effects such as hepatotoxicity and cardiovascular events, making it a preferred choice for long-term management of type 2 diabetes .
Propiedades
Fórmula molecular |
C25H28N2O9S |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2,4-dioxo-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2 |
Clave InChI |
JWBSAEQQNCGUFV-ZGECPNNZSA-N |
SMILES isomérico |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
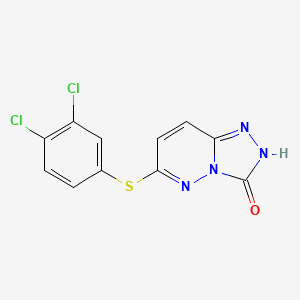
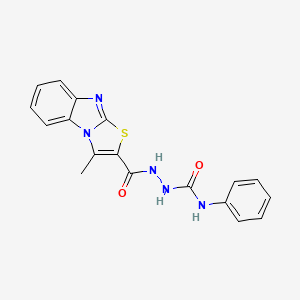

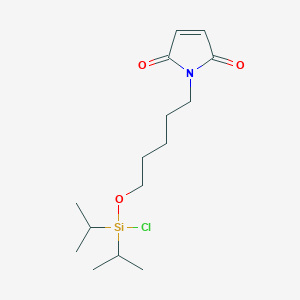
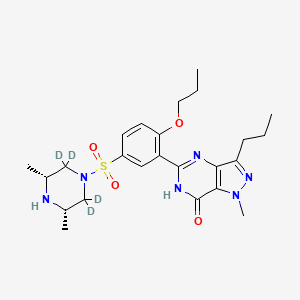

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
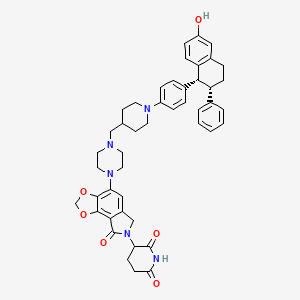
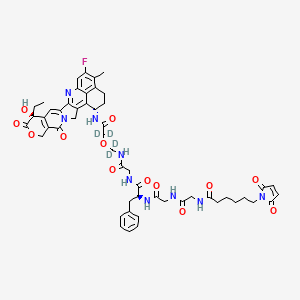
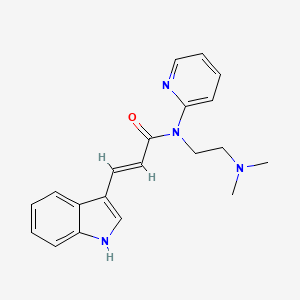

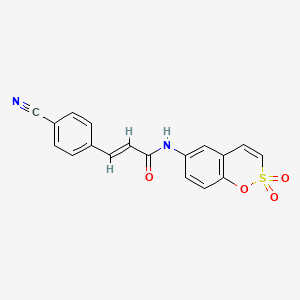
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
